molecular formula C15H17NO3S2 B10873938 (5E)-3-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10873938
M. Wt: 323.4 g/mol
InChI Key: XDKURLITBMUJBQ-UKTHLTGXSA-N
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Description

  • This compound, also known as (5E)-5-(4-hydroxy-3-methoxybenzylidene)rhodanine , belongs to the class of rhodanine derivatives.
  • Its chemical structure features a thiazolidinone ring with a substituted benzylidene moiety.
  • The compound exhibits interesting biological properties, making it a subject of scientific research.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring.

      Reaction Conditions: The reaction typically occurs under acidic conditions.

      Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for further investigation.

  • Chemical Reactions Analysis

      Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but modifications of the benzylidene group or the thiazolidinone ring are common.

  • Scientific Research Applications

      Chemistry: Used as a building block for designing novel compounds due to its unique structure.

      Biology: Investigated for potential antimicrobial, antioxidant, and anticancer properties.

      Medicine: Research explores its role in drug development.

      Industry: Limited industrial applications, but its derivatives may find use in materials science.

  • Mechanism of Action

    • The compound’s mechanism of action is context-dependent.
    • It may interact with specific molecular targets, affecting cellular processes.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The combination of thiazolidinone and benzylidene moieties sets it apart from other compounds.

    Properties

    Molecular Formula

    C15H17NO3S2

    Molecular Weight

    323.4 g/mol

    IUPAC Name

    (5E)-3-butyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C15H17NO3S2/c1-3-4-7-16-14(18)13(21-15(16)20)9-10-5-6-11(17)12(8-10)19-2/h5-6,8-9,17H,3-4,7H2,1-2H3/b13-9+

    InChI Key

    XDKURLITBMUJBQ-UKTHLTGXSA-N

    Isomeric SMILES

    CCCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)OC)/SC1=S

    Canonical SMILES

    CCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=S

    Origin of Product

    United States

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